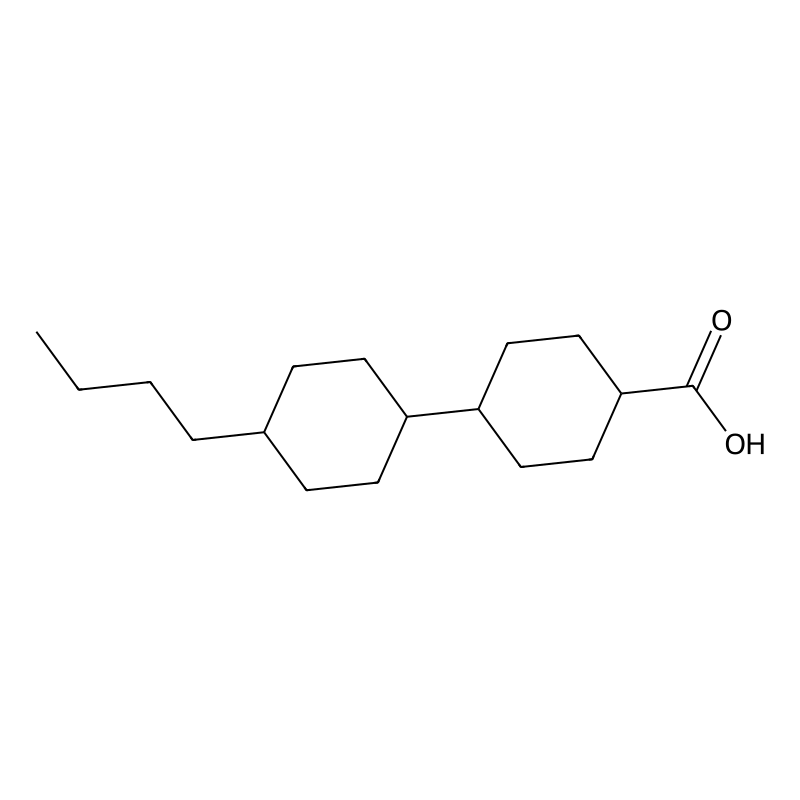

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is an organic compound with the molecular formula C17H30O2 and a molecular weight of approximately 266.42 g/mol. It features a cyclohexane backbone with a carboxylic acid functional group, making it part of the carboxylic acids class. The compound's structure includes two trans-butylcyclohexyl substituents, contributing to its unique stereochemistry and physical properties, such as solubility and melting point .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of hydrocarbons.

- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing derivatives and exploring its reactivity in organic chemistry .

The synthesis of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid can be achieved through several methods:

- Direct Alkylation: Starting from cyclohexanecarboxylic acid, alkylation with butyl groups can yield the desired compound.

- Cyclization Reactions: Utilizing cyclization techniques involving precursor compounds can also lead to the formation of this acid.

- Functional Group Transformations: Converting existing functional groups into the desired carboxylic acid through oxidation or hydrolysis reactions.

These methods may vary in yield and purity, depending on the reaction conditions employed .

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid has several applications:

- Pharmaceutical Industry: Used as an intermediate in synthesizing drug molecules.

- Chemical Manufacturing: Acts as a catalyst or reagent in various organic synthesis processes.

- Material Science: Investigated for potential use in developing polymers or other materials due to its unique structural properties .

Interaction studies involving Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid focus on its behavior in biological systems and its interactions with other chemical entities. These studies help elucidate its potential pharmacological effects and mechanisms of action. Research often involves assessing binding affinities to specific receptors or enzymes, contributing to understanding its role in drug design .

Several compounds bear structural similarities to Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. Here are a few examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Butylcyclohexanecarboxylic Acid | C13H24O2 | Lacks additional cyclohexane ring |

| 1,2-Dibutylcyclohexane | C14H26 | Contains two butyl groups without a carboxylic acid |

| 1-Cyclohexylethanol | C10H18O | Alcohol instead of carboxylic acid |

Uniqueness

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is unique due to its dual trans-butylcyclohexyl substituents, which influence both its physical properties and biological activities. This structural complexity may enhance its potential as a pharmaceutical intermediate compared to simpler compounds that lack such features .